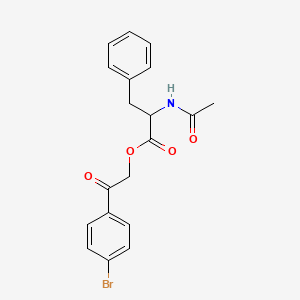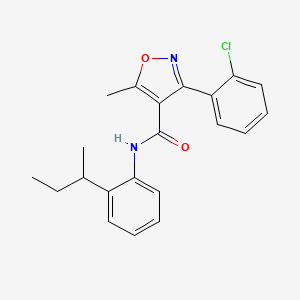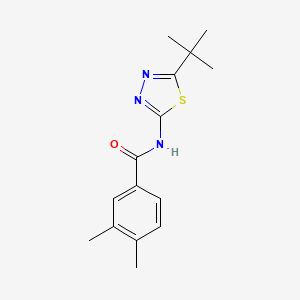
3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine, also known as BDPF, is a synthetic compound that has gained attention for its potential use in scientific research. BDPF is a peptide that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine acts as an agonist for the neuropeptide Y2 receptor (NPY2R), which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of NPY2R by 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine leads to the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This signaling pathway can modulate various cellular processes, including neurotransmitter release, synaptic plasticity, and immune function.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine has been shown to have various biochemical and physiological effects, including enhancing memory and learning, reducing anxiety and depression-like behavior, and modulating the immune response. 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine can also increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters that play a key role in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified using SPPS and HPLC. 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine is also stable in solution, allowing for long-term storage and use in experiments. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine is that it is a relatively new compound, and its effects on different biological processes are still being studied. Additionally, the cost of synthesizing 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine can be high, which may limit its use in some research settings.
Orientations Futures
There are many future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine, including exploring its potential as a therapeutic agent for neurodegenerative diseases, investigating its effects on the gut-brain axis, and studying its role in modulating the immune response. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine and its effects on different cellular processes.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine is a synthetic peptide that has gained attention for its potential use in scientific research. 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine has various biochemical and physiological effects, including enhancing memory and learning, reducing anxiety and depression-like behavior, and modulating the immune response. While there are both advantages and limitations to using 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine in lab experiments, its potential as a valuable tool for studying different biological processes makes it an area of continued research interest.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine has been used in various scientific research applications, including studying the role of neuropeptides in the brain, investigating the effects of peptides on cellular signaling pathways, and exploring the potential of peptides as therapeutic agents. 3-(1,3-benzodioxol-5-yl)-N-benzoylalanyl-3-phenylalanine has been shown to have neuroprotective effects and can enhance memory and learning in animal models. It has also been found to have anti-inflammatory properties and can modulate the immune response.
Propriétés
IUPAC Name |
2-[[2-benzamido-3-(1,3-benzodioxol-5-yl)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-24(19-9-5-2-6-10-19)27-20(14-18-11-12-22-23(15-18)34-16-33-22)25(30)28-21(26(31)32)13-17-7-3-1-4-8-17/h1-12,15,20-21H,13-14,16H2,(H,27,29)(H,28,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRSROBDSFTNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3976595.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B3976610.png)
![N,N-diethyl-4-methoxy-3-{[(4-methoxyphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3976635.png)

![2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3976651.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3976655.png)
![N-[4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3976663.png)
![4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3976668.png)

![2-[(4-chlorophenyl)thio]-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3976689.png)


![1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3976717.png)
![ethyl 2-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3976725.png)